molecular formula C7H6F2N2O2 B6591712 (2,5-Difluoro-3-nitrophenyl)methanamine CAS No. 1507526-52-4

(2,5-Difluoro-3-nitrophenyl)methanamine

Cat. No. B6591712
CAS RN: 1507526-52-4
M. Wt: 188.13 g/mol
InChI Key: DLBKXKAWNASZQG-UHFFFAOYSA-N
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Description

(2,5-Difluoro-3-nitrophenyl)methanamine, also known as DFPMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFPMA is a derivative of phenylmethanamine and is synthesized through a multistep process.

Mechanism of Action

The mechanism of action of (2,5-Difluoro-3-nitrophenyl)methanamine is not fully understood, but it is believed to act as a reactive oxygen species (ROS) scavenger. ROS are highly reactive molecules that can cause damage to cells and tissues. This compound has been shown to protect cells from ROS-induced damage and may have potential applications in the treatment of diseases that involve oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can protect cells from oxidative stress, reduce inflammation, and inhibit the growth of cancer cells. In vivo studies have shown that this compound can reduce tumor growth and increase survival rates in animal models of cancer.

Advantages and Limitations for Lab Experiments

(2,5-Difluoro-3-nitrophenyl)methanamine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has a relatively low toxicity and can be used at low concentrations. However, this compound also has some limitations. It is a highly reactive compound that can undergo chemical reactions with other compounds in the experimental system, which can complicate data interpretation. Additionally, this compound's mechanism of action is not fully understood, which can make it difficult to design experiments to test its effects.

Future Directions

There are several future directions for research on (2,5-Difluoro-3-nitrophenyl)methanamine. One area of interest is the development of this compound-based materials with unique properties. Another area of interest is the study of this compound's potential applications in the treatment of diseases that involve oxidative stress, such as cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on cells and tissues.

Synthesis Methods

(2,5-Difluoro-3-nitrophenyl)methanamine is synthesized through a multistep process that involves the reaction of 2,5-difluoro-3-nitrobenzaldehyde with methylamine. The resulting intermediate is then reduced using sodium borohydride to produce this compound. The synthesis method of this compound is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

(2,5-Difluoro-3-nitrophenyl)methanamine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of cancer and other diseases. In materials science, this compound has been used as a building block for the synthesis of new materials with unique properties. In environmental science, this compound has been studied for its potential use as a sensor for the detection of pollutants in water and air.

properties

IUPAC Name

(2,5-difluoro-3-nitrophenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O2/c8-5-1-4(3-10)7(9)6(2-5)11(12)13/h1-2H,3,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBKXKAWNASZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CN)F)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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